molecular formula C15H11ClN2OS B2394868 5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile CAS No. 303146-65-8

5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile

Cat. No.: B2394868
CAS No.: 303146-65-8
M. Wt: 302.78
InChI Key: RVYNDADHYBOZBM-UHFFFAOYSA-N
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Description

5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile (CAS: 303146-65-8) is a nicotinonitrile derivative with the molecular formula C₁₅H₁₁ClN₂OS and a molecular weight of 302.8 g/mol . Its structure features:

  • A pyridine core substituted with an acetyl group at position 5, a methyl group at position 6, and a nitrile group at position 3.
  • A sulfur-linked 2-chlorophenyl group at position 2, contributing to its steric and electronic properties.

Properties

IUPAC Name

5-acetyl-2-(2-chlorophenyl)sulfanyl-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9-12(10(2)19)7-11(8-17)15(18-9)20-14-6-4-3-5-13(14)16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYNDADHYBOZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SC2=CC=CC=C2Cl)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a reaction involving 2-chlorobenzyl chloride and 2-mercaptonicotinonitrile under basic conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction using acetic anhydride in the presence of a catalyst such as pyridine.

    Final Assembly: The final step involves the coupling of the chlorophenylsulfanyl group to the nicotinonitrile core using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The nicotinonitrile scaffold is highly modular, allowing substitutions that influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile 2-(2-chlorophenylsulfanyl), 5-acetyl, 6-methyl C₁₅H₁₁ClN₂OS 302.8 Reference compound
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile 2-(methylsulfanyl), 5-acetyl, 6-methyl C₁₀H₁₁N₂OS₂ 239.3 Smaller, less lipophilic sulfanyl group
2-[(2-fluorobenzyl)sulfanyl]-6-phenylnicotinonitrile 2-(2-fluorobenzylsulfanyl), 6-phenyl C₁₉H₁₃FN₂S 320.4 Fluorinated benzyl group; phenyl at position 6
5-Acetyl-2-(2,4-dichlorophenoxy)-6-methylnicotinonitrile 2-(2,4-dichlorophenoxy), 5-acetyl, 6-methyl C₁₅H₁₀Cl₂N₂O₂ 333.2 Ether linkage instead of thioether; dichloro substitution
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile 4-(4-methoxyphenyl), 2-(methylsulfanyl), 5-acetyl, 6-methyl C₁₇H₁₅N₂O₂S 327.4 Methoxyphenyl at position 4; additional steric bulk

Key Observations :

  • Electronic Effects : The 2-chlorophenylsulfanyl group in the target compound introduces strong electron-withdrawing effects compared to methylsulfanyl analogs .
  • Steric Hindrance : Bulkier substituents, such as 4-methoxyphenyl, may hinder molecular packing or binding to biological targets .

Crystallographic and Stability Considerations

  • Crystal Packing: Methoxyphenyl-substituted nicotinonitriles () form hydrogen-bonded networks, whereas halogenated analogs may rely on halogen bonding or π-π stacking .
  • Stability: The acetyl group at position 5 may enhance stability compared to non-acetylated analogs .

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